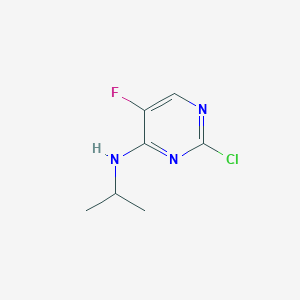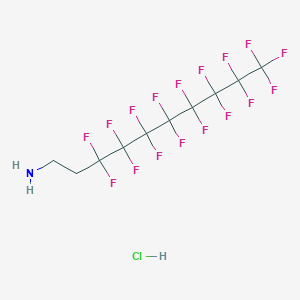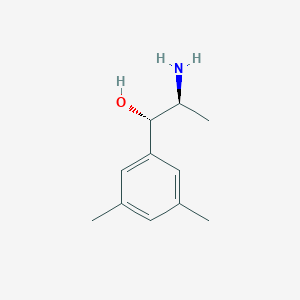
(1S,2S)-2-Amino-1-(3,5-dimethylphenyl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S)-2-Amino-1-(3,5-dimethylphenyl)propan-1-ol is an organic compound with a chiral center, making it optically active. This compound is characterized by the presence of an amino group, a hydroxyl group, and a dimethylphenyl group attached to a propan-1-ol backbone. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-Amino-1-(3,5-dimethylphenyl)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dimethylbenzaldehyde and nitroethane.
Nitroaldol Reaction: The first step involves a nitroaldol (Henry) reaction between 3,5-dimethylbenzaldehyde and nitroethane to form a nitro alcohol intermediate.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Resolution: The racemic mixture is resolved using chiral resolution techniques to obtain the desired (1S,2S) enantiomer.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2S)-2-Amino-1-(3,5-dimethylphenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The amino group can be reduced to a secondary amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can undergo nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of 2-(3,5-dimethylphenyl)propan-1-one.
Reduction: Formation of N-alkylated derivatives.
Substitution: Formation of N-alkylated amino alcohols.
Applications De Recherche Scientifique
(1S,2S)-2-Amino-1-(3,5-dimethylphenyl)propan-1-ol is utilized in various scientific research fields:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (1S,2S)-2-Amino-1-(3,5-dimethylphenyl)propan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. The compound’s chiral nature allows it to interact selectively with chiral receptors and enzymes, influencing its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1S,2S)-1-(2-methoxy-3,5-dimethylphenyl)-2-(propylamino)propan-1-ol
- (1S,2S)-2-{[(2R)-2-hydroxypropyl]amino}-1-(2-methoxy-3,5-dimethylphenyl)propan-1-ol
Uniqueness
(1S,2S)-2-Amino-1-(3,5-dimethylphenyl)propan-1-ol is unique due to its specific chiral configuration and the presence of both amino and hydroxyl functional groups. This combination allows it to participate in a wide range of chemical reactions and interact selectively with biological targets, making it valuable in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C11H17NO |
|---|---|
Poids moléculaire |
179.26 g/mol |
Nom IUPAC |
(1S,2S)-2-amino-1-(3,5-dimethylphenyl)propan-1-ol |
InChI |
InChI=1S/C11H17NO/c1-7-4-8(2)6-10(5-7)11(13)9(3)12/h4-6,9,11,13H,12H2,1-3H3/t9-,11+/m0/s1 |
Clé InChI |
YBAYZNDAGDFODI-GXSJLCMTSA-N |
SMILES isomérique |
CC1=CC(=CC(=C1)[C@@H]([C@H](C)N)O)C |
SMILES canonique |
CC1=CC(=CC(=C1)C(C(C)N)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


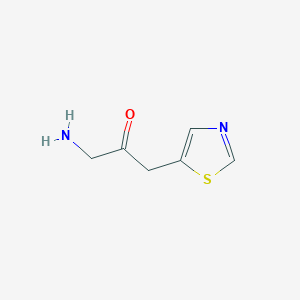


![Methyl 2-chloro-4,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13161012.png)

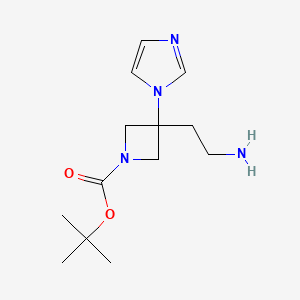
![3-(4-Oxo-1H,4H,5H-pyrazolo[3,4-D]pyrimidin-1-YL)propanenitrile](/img/structure/B13161031.png)
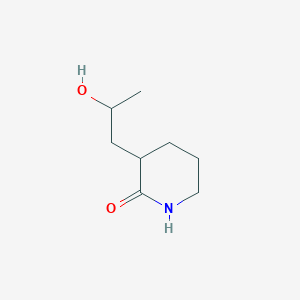
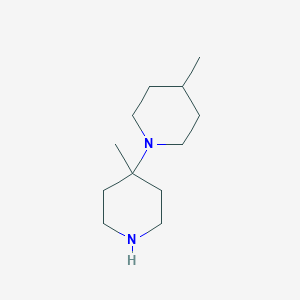


![5-[Bis(propan-2-yl)amino]piperidine-3-carboxylic acid](/img/structure/B13161070.png)
